molecular formula C12H24N4O4 B14691381 Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- CAS No. 34924-01-1

Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro-

Cat. No.: B14691381
CAS No.: 34924-01-1
M. Wt: 288.34 g/mol
InChI Key: XEKFWXHECAZYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two nitro groups and bulky tert-butyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl groups and nitro groups. Common reagents used in these reactions include tert-butyl chloride, nitric acid, and various catalysts to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.

    Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the nitro groups. Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- can be compared with other similar compounds, such as:

    Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dimethyl-: This compound lacks the nitro groups, resulting in different chemical reactivity and applications.

    Pyrimidine derivatives with different substituents: Variations in the substituents on the pyrimidine ring can lead to significant differences in chemical behavior and biological activity.

Properties

CAS No.

34924-01-1

Molecular Formula

C12H24N4O4

Molecular Weight

288.34 g/mol

IUPAC Name

1,3-ditert-butyl-5,5-dinitro-1,3-diazinane

InChI

InChI=1S/C12H24N4O4/c1-10(2,3)13-7-12(15(17)18,16(19)20)8-14(9-13)11(4,5)6/h7-9H2,1-6H3

InChI Key

XEKFWXHECAZYTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CN(C1)C(C)(C)C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.